![molecular formula C12H17Cl3N2 B3227704 (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride CAS No. 1261232-22-7](/img/structure/B3227704.png)
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
Übersicht
Beschreibung
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, also known as JNJ-42165279, is a novel and potent selective histamine H3 receptor antagonist. It is a promising compound for the treatment of various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
Wirkmechanismus
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the H3 receptor, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride increases the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, attention, and memory.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been shown to modulate the activity of several other receptors and ion channels, such as the α7 nicotinic acetylcholine receptor and the voltage-gated sodium channels. These effects may contribute to the compound's neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is its high selectivity for the histamine H3 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, such as the animal model used and the dose and route of administration. Moreover, the pharmacokinetic properties of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, such as its half-life and bioavailability, need to be further characterized to optimize its therapeutic potential.
Zukünftige Richtungen
Several future directions can be pursued to further investigate the therapeutic potential of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride. These include:
1. Clinical trials to evaluate the safety and efficacy of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in humans with neurological disorders.
2. Studies to elucidate the molecular mechanisms underlying the neuroprotective effects of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, including its effects on gene expression and protein synthesis.
3. Development of novel formulations and delivery systems to enhance the pharmacokinetic properties of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride and improve its therapeutic efficacy.
4. Investigation of the potential synergistic effects of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride with other drugs or therapies for neurological disorders.
5. Studies to explore the potential use of (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
In conclusion, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a promising compound for the treatment of various neurological disorders. Its selective antagonism of the histamine H3 receptor and its neuroprotective properties make it a promising candidate for further investigation. However, further studies are needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, (2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has shown promising results in improving cognitive function and reducing hyperactivity in animal models of ADHD. It has also demonstrated neuroprotective effects in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-15-8-11-2-1-5-16-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQULGHFISKORLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNCC2=C(C=CC(=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | |
CAS RN |
1261232-22-7 | |
Record name | 2-Pyrrolidinemethanamine, N-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.